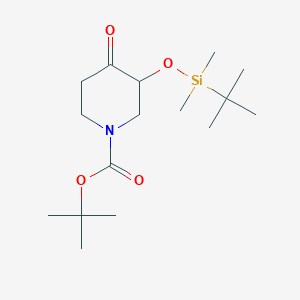

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate

Description

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the 4-oxopiperidine ring. Its molecular formula is C17H33NO4Si, with a molecular weight of 343.53 g/mol (CAS: 849767-21-1) . The TBS group is a bulky, lipophilic protecting group commonly used to stabilize alcohols during synthetic processes, offering resistance to basic conditions and selective deprotection under acidic or fluoride-mediated conditions.

Properties

IUPAC Name |

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-12(18)13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIIDTCHTCGVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with N-Boc protection of 4-oxopiperidine to yield tert-butyl 4-oxopiperidine-1-carboxylate. This step employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or dichloromethane. Typical yields exceed 85%.

Reaction Conditions:

Silylation of the Hydroxyl Group

The 3-hydroxy group of the Boc-protected piperidine is subsequently silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) . This step requires imidazole or DMAP as a catalyst in DMF or DCM.

Optimized Protocol:

-

Reactants: Tert-butyl 4-oxopiperidine-1-carboxylate, TBDMS-Cl (1.2 equiv)

-

Catalyst: Imidazole (2.0 equiv)

-

Solvent: DMF, 25°C

Alternative Routes and Industrial Adaptations

One-Pot Tandem Protection

Recent patents describe a streamlined one-pot method combining Boc protection and silylation. The process eliminates intermediate purification, enhancing scalability:

Procedure:

-

Boc Protection: 4-oxopiperidine reacts with Boc₂O in THF at 0°C.

-

In Situ Silylation: TBDMS-Cl and imidazole are added directly post-Boc protection.

-

Workup: Aqueous extraction followed by silica gel chromatography.

Advantages:

Enantioselective Synthesis

For optically active derivatives, chiral resolution is integrated. A racemic mixture of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is treated with a chiral base (e.g., (-)-sparteine) in toluene, followed by TBDMS protection.

Key Data:

-

Resolution Agent: (-)-Sparteine (1.1 equiv)

-

Solvent: Toluene, -20°C

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

Catalyst Screening

-

Imidazole vs. DMAP: Imidazole offers cost-effectiveness, while DMAP accelerates reactions (2 hours vs. 6 hours).

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending microreactor-based method enhances yield and reduces waste:

Recycling of Byproducts

Unreacted TBDMS-Cl is recovered via distillation (bp 142–145°C), achieving 95% reuse efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Classical Stepwise | 78–92 | 95–98 | Moderate | 12,000 |

| One-Pot Tandem | 80–88 | 95–97 | High | 9,500 |

| Continuous Flow | 85–90 | 99 | Very High | 7,200 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).

Reducing agents: LiAlH4, NaBH4, hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).

Nucleophiles: RLi, RMgX, sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBDMS) group serves as an effective protecting group for alcohols and amines during multi-step organic syntheses. Its ability to be selectively removed under mild acidic conditions makes it a valuable tool in complex molecule construction.

Case Study:

In a study by Kroņkalne et al. (2022), the TBDMS group was utilized to protect hydroxyl functionalities during the synthesis of complex triazole derivatives. The successful application of this protecting strategy allowed for high yields and purity of the desired products .

Medicinal Chemistry Applications

3.1 Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate has been investigated for its potential efficacy against viral infections.

Case Study:

A study published in Molecules highlighted the antiviral activity of similar piperidine derivatives against influenza viruses, suggesting that modifications such as the TBDMS group could enhance bioavailability and therapeutic effectiveness .

3.2 Drug Development

The compound's structural features make it a candidate for drug development targeting various diseases, including cancer and infectious diseases. The incorporation of the TBDMS group can improve solubility and stability, crucial factors in pharmacokinetics.

Materials Science Applications

4.1 Polymer Chemistry

This compound can be used as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties and thermal stability.

Case Study:

Research has demonstrated that incorporating silyl-protected piperidine derivatives into polymer matrices can improve their thermal resistance and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions . The tert-butyldimethylsilyl group is particularly effective due to its high hydrolytic stability and resistance to acidic and basic conditions . This stability is attributed to the steric hindrance provided by the bulky tert-butyl groups and the electronic effects of the silicon atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-position of the 4-oxopiperidine ring is a critical site for functionalization. Below is a comparative analysis of key analogs:

Table 1: Substituent Diversity at Position 3

Steric and Electronic Effects

- TBS Group (Target Compound): The TBS group provides steric shielding, protecting the adjacent oxygen from nucleophilic attack. Its electron-donating nature stabilizes adjacent carbocations, facilitating selective reactions at other sites.

- Methoxy Groups (CAS 1785763-50-9): Methoxy substituents are electron-withdrawing via resonance, increasing the electrophilicity of the 4-oxo group. This enhances reactivity in nucleophilic additions .

- Alkyl Groups (CAS 324769-06-4): 3,3-Dimethyl substituents increase hydrophobicity but reduce steric hindrance compared to TBS, enabling faster reaction kinetics in alkylation or oxidation .

Stereochemical Variations

Stereoisomers of 4-oxopiperidine derivatives exhibit distinct physicochemical properties. For example:

- [α]D^28−^4.0) and NMR chemical shifts, highlighting the impact of stereochemistry on molecular conformation and reactivity .

Biological Activity

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate (CAS Number: 849767-21-1) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C17H33NO4Si

- Molecular Weight : 343.534 g/mol

- LogP : 3.772, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives featuring the piperidine core have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activities .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, piperidine derivatives are known to interact with enzymes such as cyclooxygenases and lipoxygenases, which play critical roles in inflammatory processes. Preliminary data suggest that this compound may exhibit inhibitory effects on these enzymes, potentially leading to anti-inflammatory benefits .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For example:

- Synthesis and Antitumor Activity : A study synthesized various piperidine derivatives and assessed their cytotoxicity against cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxic effects, indicating potential utility in cancer therapy .

- Neuroprotective Effects : Research exploring the neuroprotective properties of piperidine derivatives suggested that compounds with similar structures could protect neuronal cells from oxidative stress, thereby offering insights into their potential use in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate?

The synthesis typically involves multi-step protection and functionalization of the piperidine ring. A common approach includes:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .

- Step 2 : Protection of the hydroxyl group at the 3-position using tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole or DMAP .

- Step 3 : Oxidation of the 4-position to a ketone using reagents like Dess-Martin periodinane or Swern oxidation . Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR (¹H, ¹³C) : To confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and TBS-protected oxygen (δ ~0.1 ppm for Si(CH₃)₂) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Si-O bonds (~1100 cm⁻¹) .

Q. What safety precautions are critical during synthesis and handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates form .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TBS-Cl).

- Waste Disposal : Segregate halogenated and silicon-containing waste for professional treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during TBS protection?

- Solvent Choice : Anhydrous DMF or dichloromethane improves silylation efficiency by reducing hydrolysis of TBS-Cl .

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction rates and selectivity .

- Temperature Control : Maintain 0–25°C to suppress side reactions like over-silylation.

- Monitoring : Track reaction progress via TLC (Rf shift after silylation) or in situ FTIR for Si-O bond formation .

Q. What structural factors influence the reactivity of the 4-oxopiperidine ring in this compound?

- Steric Effects : The bulky TBS group at the 3-position hinders nucleophilic attack at the 4-oxo group, directing reactivity toward the Boc-protected nitrogen .

- Electronic Effects : The electron-withdrawing ketone at the 4-position activates adjacent positions for functionalization (e.g., enolate formation for C–C bond formation) .

- Hydrogen Bonding : The 4-oxo group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility .

Q. How can discrepancies in reported synthetic yields be resolved methodologically?

- Reproducibility Checks : Ensure identical reagent grades (e.g., anhydrous solvents, fresh TBS-Cl).

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., desilylated products or Boc-deprotected intermediates) .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors. For example, a 2³ factorial design can optimize TBS-Cl equivalents, reaction time, and catalyst loading .

Q. What role does hydrogen bonding play in the compound’s crystallographic behavior?

- Graph Set Analysis : The 4-oxo group forms hydrogen-bonded motifs (e.g., C=O···H–N interactions with adjacent molecules), creating chains or rings in the crystal lattice .

- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for recrystallization .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for nucleophilic attacks or oxidation pathways. For example, calculate activation energies for ketone reduction using NaBH₄ vs. LiAlH₄ .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to predict regioselectivity .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the TBS group under basic conditions—how to reconcile?

- Experimental Validation : Perform controlled degradation studies in NH₃/MeOH or K₂CO₃/MeOH. Monitor desilylation via ¹H NMR (disappearance of Si(CH₃)₂ signals) .

- Literature Cross-Reference : Compare with structurally similar compounds (e.g., tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate), where TBS stability varies with adjacent functional groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.